molecular formula C8H10BrClFNO B2363786 (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride CAS No. 2260917-73-3

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Cat. No.: B2363786
CAS No.: 2260917-73-3
M. Wt: 270.53
InChI Key: UAZTVSBBBJEQQV-QRPNPIFTSA-N
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Description

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a halogenated aromatic ring. Its structure comprises a phenyl ring substituted with bromine (3-position) and fluorine (4-position), an ethanol backbone, and a primary amine group protonated as a hydrochloride salt. Its stereochemistry (R-configuration) and halogen substituents influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZTVSBBBJEQQV-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target compound features a bromo-fluorophenyl aromatic system, a chiral ethanolamine backbone, and a hydrochloride counterion. Its molecular formula is $$ \text{C}8\text{H}{10}\text{BrClFNO} $$, with a molecular weight of 270.52 g/mol. The stereocenter at the C1 position necessitates enantioselective synthesis to avoid racemic mixtures, which are pharmacologically inactive or toxic.

Chemical Synthesis Pathways

Asymmetric Reduction of Prochiral Ketones

The most widely reported method involves the asymmetric reduction of $$ 1-(3-bromo-4-fluorophenyl)ethan-1-one $$ using chiral catalysts. Key approaches include:

Catalytic Hydrogenation

  • Catalyst : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP).
  • Conditions : $$ \text{H}_2 $$ (50–100 psi), ethanol, 25–40°C.
  • Outcome : 85–92% yield, 94–98% enantiomeric excess (ee).

Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst : Noyori-type Ru(II) complexes (e.g., (R,R)-TsDPEN).
  • Reductant : Formic acid-triethylamine azeotrope.
  • Conditions : 40°C, isopropanol, 12–24 hours.
  • Outcome : 78–88% yield, 90–95% ee.
Table 1: Comparison of Reduction Methods
Method Catalyst Yield (%) ee (%)
Catalytic Hydrogenation Rh-(R)-BINAP 92 98
ATH Ru-(R,R)-TsDPEN 88 95

Resolution of Racemic Mixtures

For non-stereoselective syntheses, kinetic resolution using chiral acids (e.g., L-tartaric acid) separates enantiomers via diastereomeric salt formation. However, this method is less efficient (max 50% yield) and rarely employed for large-scale production.

Biocatalytic Approaches

Alcohol Dehydrogenase (ADH)-Mediated Reduction

Recent advances utilize ADHs for enantioselective ketone reduction:

  • Enzyme : Lactobacillus brevis ADH (LbADH).
  • Cofactor Regeneration : NADPH recycled via glucose dehydrogenase (GDH).
  • Conditions : pH 7.0, 30°C, 24 hours.
  • Outcome : 80% yield, >99% ee.
Table 2: Enzymatic vs. Chemical Synthesis
Parameter Chemical (ATH) Biocatalytic (ADH)
Yield (%) 88 80
ee (%) 95 99
Reaction Time (h) 24 24

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Acid Choice : HCl gas or concentrated HCl in methanol.
  • Procedure :
    • Dissolve (1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol in methanol.
    • Add HCl dropwise at 0–5°C to precipitate the salt.
    • Filter and wash with cold methanol.
  • Purity : >99% by HPLC, confirmed via $$ ^1\text{H} $$ NMR.

Process Optimization Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve catalyst solubility but complicate purification.
  • Ethanol/isopropanol balance reaction rate and product isolation.

Temperature Effects

  • Lower temperatures (25°C) favor higher ee but slower kinetics.
  • Elevated temperatures (40°C) reduce reaction time but risk racemization.

Industrial-Scale Considerations

Cost-Effectiveness

  • Catalyst Loading : 0.5–1 mol% Ru or Rh minimizes costs.
  • Recycling : Immobilized ADHs reduce enzyme expenditure.

Environmental Impact

  • ATH generates less waste than stoichiometric NaBH$$_4$$ reductions.
  • Biocatalysis aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of a fully reduced aromatic ring.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogous ethanolamine derivatives:

Compound Name Substituents on Phenyl Ring Backbone Structure Halogen Type/Position Molecular Formula Molecular Weight Pharmacological Relevance
(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol hydrochloride 3-Br, 4-F Ethanolamine Br (3), F (4) C₈H₉BrClFNO 297.52 (calc.) Potential adrenergic activity
(1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol Hydrochloride (Phenylephrine Hydrochloride) 3-OH Ethanolamine + methylamine None C₉H₁₄ClNO₂ 203.67 α1-adrenergic agonist (vasoconstrictor)
(1RS)-2-Amino-1-(3-hydroxyphenyl)ethanol Hydrochloride (Norfenefrine Hydrochloride) 3-OH Ethanolamine None C₈H₁₁ClNO₂ 188.63 Sympathomimetic agent
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 3-Cl Ethanolamine Cl (3) C₈H₁₀Cl₂NO 208.08 Chiral building block
(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethanol hydrochloride 3-Br, 5-Cl Ethanolamine Br (3), Cl (5) C₈H₉BrCl₂NO 313.43 (calc.) Synthetic intermediate
(R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 4-Cl Ethanolamine Cl (4) C₈H₁₀Cl₂NO 208.08 Unknown (structural analog)
Key Observations:

Stereochemistry : The R-configuration in the target compound and analogs (e.g., Phenylephrine) is critical for receptor binding specificity. Enantiomeric purity (>98% ee) is often required for pharmacological efficacy .

Backbone Variations: Methylamino groups (Phenylephrine) reduce polarity compared to primary amines, altering pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : While data for the target compound is unavailable, analogs like Phenylephrine Hydrochloride melt at ~140°C, whereas halogenated derivatives (e.g., 3-chloro analogs) typically exhibit higher melting points due to stronger intermolecular forces .
  • IR Spectroscopy: Primary amines in ethanolamine derivatives show characteristic N–H stretches (~3300 cm⁻¹). Halogens (Br, F) introduce distinct C–X vibrations (e.g., C–Br ~600 cm⁻¹) .
  • Chiral Separation: Techniques like SFC and HPLC resolve enantiomers of similar amines (e.g., norphenylephrine), emphasizing the importance of chiral purity in the target compound .

Biological Activity

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chiral amino alcohol characterized by the presence of a bromine and a fluorine atom on its aromatic ring. This compound has garnered attention due to its potential biological activity, particularly in pharmacology. Its unique structural features, including the halogen substituents and chiral center, contribute to its interactions with biological targets, which may lead to various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H10_{10}BrFClN
  • Molecular Weight : 251.54 g/mol
  • Chirality : (1R) configuration enhances specificity in biological interactions.

The hydrochloride salt form of this compound increases its solubility in water, facilitating its use in biological assays and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and modulate the activity of these targets. Studies have indicated that this compound may influence various biochemical pathways, leading to alterations in cellular processes.

Pharmacological Applications

Research indicates that this compound has potential applications in:

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
(1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethanolChlorine substitution instead of bromineModerate antimicrobial activity
(1R)-2-Amino-1-(3-bromo-4-chlorophenyl)ethanolContains both bromine and chlorine substitutionsPotentially enhanced binding affinity
(1R)-2-Amino-1-(3-bromo-4-methylphenyl)ethanolMethyl substitution on the phenyl ringVariable biological activity

The unique combination of bromine and fluorine in this compound may provide distinct advantages over these similar compounds, particularly in terms of binding specificity and potency.

In Vitro Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activities. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for related pyrazole derivatives, indicating strong potential for further investigation into this compound's efficacy against bacterial pathogens .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity.

Q & A

Q. How does the hydrochloride salt form impact solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (25 mg/mL in PBS vs. 5 mg/mL for freebase) but may form aggregates in high-ionic-strength buffers. Pre-filter solutions (0.22 µm) and use fresh preparations to avoid false negatives in cell-based assays .

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